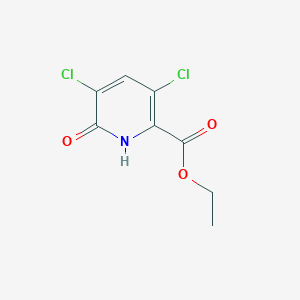

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO3 and a molecular weight of 236.05 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with ethyl, dichloro, and oxo groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored until completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

Research has indicated that derivatives of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibit potential as modulators of the TGR5 receptor. This receptor plays a crucial role in glucose metabolism and insulin sensitivity. Compounds derived from this structure have shown promise in treating metabolic disorders such as type II diabetes and obesity by enhancing the therapeutic index with minimal systemic exposure .

1.2 Cardiovascular Health

Studies have highlighted the efficacy of related compounds in lowering LDL cholesterol and triglycerides. For instance, a pyridazinone series was optimized for selectivity towards thyroid hormone receptor β (THR-β), leading to significant reductions in lipid levels without adverse effects on cardiac function . This suggests that this compound and its analogs could be beneficial in cardiovascular therapies.

Agricultural Chemistry Applications

2.1 Pesticidal Activity

The compound has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymatic pathways in pests. The chlorinated pyridine derivatives have shown effectiveness against a variety of agricultural pests, contributing to integrated pest management strategies .

Case Studies

4.1 Clinical Trials

A notable study involved the administration of related compounds in preclinical models to assess their safety and efficacy profiles. Results indicated that these compounds could significantly reduce lipid levels without impacting the central thyroid axis, making them suitable candidates for further clinical development in metabolic diseases .

4.2 Agricultural Field Trials

Field trials conducted with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. This highlights the potential for developing environmentally friendly pesticides based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate can be compared with other similar compounds, such as:

3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: This compound shares a similar pyridine ring structure but has different substituents, leading to distinct chemical and biological properties.

Indole derivatives: These compounds also contain a heterocyclic ring structure and are known for their diverse biological activities, including antiviral and anticancer properties

Biological Activity

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO₃ |

| Molecular Weight | 250.08 g/mol |

| CAS Number | 853105-72-3 |

| Melting Point | 132–134 °C |

Antitumor Activity

Research has shown that derivatives of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine compounds exhibit notable antitumor properties. In a study involving various synthesized derivatives, it was found that certain analogs demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, which could be attributed to their ability to interfere with cellular signaling pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In preclinical studies, it was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Enzyme Inhibition

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives have also been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that these compounds can act as inhibitors of certain kinases and phosphatases, which are crucial in cancer progression and other diseases . This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies

- Antitumor Efficacy : A study published in MDPI reported that a series of synthesized derivatives showed promising results against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong antitumor activity .

- Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .

Synthesis Methods

The synthesis of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

- Cyclization Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions to form the dihydropyridine core.

- Chlorination Steps : Introducing chlorine atoms at positions 3 and 5 through electrophilic aromatic substitution.

- Carboxylation : Finalizing the structure by adding a carboxylate group via esterification reactions.

Properties

Molecular Formula |

C8H7Cl2NO3 |

|---|---|

Molecular Weight |

236.05 g/mol |

IUPAC Name |

ethyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)6-4(9)3-5(10)7(12)11-6/h3H,2H2,1H3,(H,11,12) |

InChI Key |

RXLDWIAZGMDLDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=O)N1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.